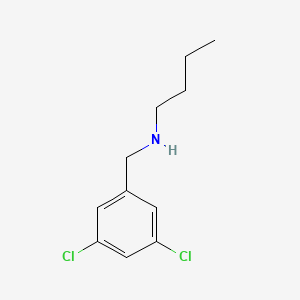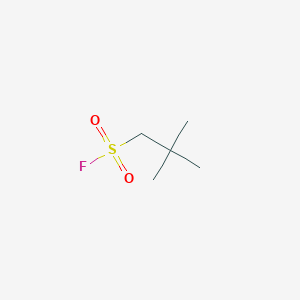
2,2-Dimethylpropane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a 2,2-dimethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding sulfonyl chloride using fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . This method is favored for its efficiency and straightforward reaction conditions.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the electrochemical fluorination of sulfonates or sulfonic acids. This process is advantageous due to its scalability and the availability of inexpensive starting materials .
化学反応の分析
Types of Reactions
2,2-Dimethylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Fluorosulfonylation: This compound can participate in fluorosulfonylation reactions, where it acts as an electrophilic “FSO2+” synthon.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl fluoride gas, FDIT, AISF, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of phase transfer catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates, depending on the nucleophile used .
科学的研究の応用
2,2-Dimethylpropane-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules due to its reactivity and stability.
Chemical Biology: This compound serves as a reactive probe in chemical biology for the selective modification of proteins and other biomolecules.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of new pharmaceuticals and protease inhibitors.
Materials Science: It is utilized in the creation of advanced materials with specific properties, such as resistance to hydrolysis and chemoselectivity.
作用機序
The mechanism of action of 2,2-Dimethylpropane-1-sulfonyl fluoride involves its role as an electrophile in various chemical reactions. It targets nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine, leading to covalent modifications . This reactivity is harnessed in chemical biology to study enzyme functions and interactions .
類似化合物との比較
Similar Compounds
Perfluorobutanesulfonyl fluoride: A colorless, volatile liquid used as an electrophile in palladium-catalyzed cross-coupling reactions.
Sulfuryl Fluoride: A gas used in the direct fluorosulfonylation of various substrates.
Uniqueness
2,2-Dimethylpropane-1-sulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. Its ability to selectively modify a wide range of nucleophilic residues in proteins makes it particularly valuable in chemical biology and drug discovery .
特性
分子式 |
C5H11FO2S |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2,2-dimethylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 |
InChIキー |
OZEUTWVXXODYTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



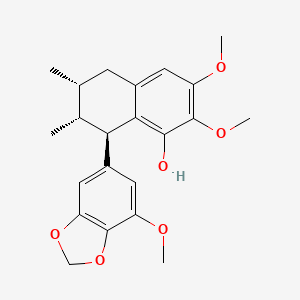


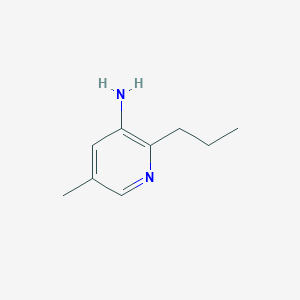
![2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13252721.png)
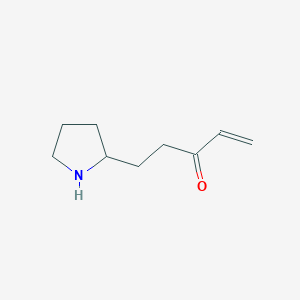
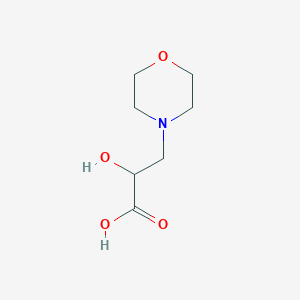
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
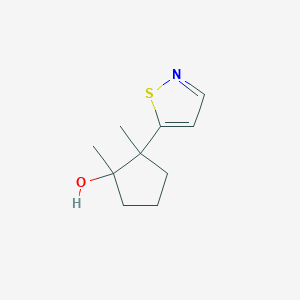
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
